3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorophenyl group, a diethylsulfamoyl group, and an oxazole ring, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenethiol with 4’-bromoacetophenone in the presence of cesium carbonate and dimethyl sulfoxide. This reaction is carried out under nitrogen atmosphere and irradiated with a 40 W Kessil Lamp at 456 nm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: Known for their antimicrobial properties.
Chlorophenyl derivatives: Commonly used in pharmaceuticals and agrochemicals.
Oxazole derivatives: Widely studied for their biological activities.
Uniqueness
3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN3O4S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4S/c1-4-25(5-2)30(27,28)16-12-10-15(11-13-16)23-21(26)19-14(3)29-24-20(19)17-8-6-7-9-18(17)22/h6-13H,4-5H2,1-3H3,(H,23,26) |
InChI Key |
IPMUTHOLHCJIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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